3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(4-Phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
Pyridazinones have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridazinones are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenoxybenzaldehyde with indan-1,2-dione in the presence of hydrazine hydrate, followed by cyclization to form the pyridazinone ring . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinone and 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone share structural similarities with 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one.
Uniqueness:
- The presence of the indeno[1,2-c]pyridazinone core structure in this compound provides it with unique chemical and biological properties that are not observed in other pyridazinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O2/c26-23-19-9-5-4-8-18(19)22-20(23)14-21(24-25-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLFMDWVVJWECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C4C5=CC=CC=C5C(=O)C4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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